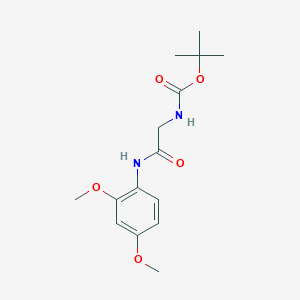

N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide

説明

N-(tert-Butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide is a synthetic organic compound featuring a glycine backbone with dual substitutions: a tert-butoxycarbonyl (Boc) group and a 2,4-dimethoxyphenyl moiety. The Boc group serves as a protective group for the amine functionality, commonly used in peptide synthesis to prevent unwanted side reactions. This compound is primarily utilized in medicinal chemistry as an intermediate for drug development, though its direct biological activity remains less studied compared to analogs .

特性

IUPAC Name |

tert-butyl N-[2-(2,4-dimethoxyanilino)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(19)16-9-13(18)17-11-7-6-10(20-4)8-12(11)21-5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFJOZPJFZCKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide typically involves the protection of the amine group of glycinamide with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.

化学反応の分析

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

科学的研究の応用

N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the compound, allowing it to participate in various chemical reactions without degradation. The 2,4-dimethoxyphenyl group enhances its reactivity and specificity towards certain biological targets .

類似化合物との比較

YF479 (N1-(3-Bromobenzyl)-N7-Hydroxy-N1-(2,4-Dimethoxyphenyl)Heptanediamid)

- Structural Differences :

- YF479 shares the 2,4-dimethoxyphenyl group but incorporates a 3-bromobenzyl substituent and a seven-carbon chain (heptanediamid) with a hydroxyl group.

- Molecular Weight: 479.36 g/mol vs. ~350–400 g/mol (estimated for the target compound).

- Functional Activity :

Methoxycarbonyl Glycine Ethyl Ester

- Structural Differences :

- Replaces the Boc group with a methoxycarbonyl (COOMe) group and substitutes the 2,4-dimethoxyphenylamine with an ethyl ester.

- Synthesis and Stability: Synthesized via ethyl isocyanate and methanol under basic conditions. Unlike the Boc group, the methoxycarbonyl group is more resistant to acidic cleavage but hydrolyzes under strong basic conditions .

- Applications :

- Primarily used as a peptide precursor with milder deprotection requirements compared to Boc-protected analogs.

Benzothiazole Derivatives (e.g., (E)-N-(Benzothiazole-2-yl)-3-(2,4-Dimethoxyphenyl)Acrylamide)

- Structural Differences :

- Replaces the Boc-glycineamide core with a benzothiazole ring and an acrylamide linker.

- Biological Relevance :

- Pharmacokinetics :

- Enhanced lipophilicity due to the benzothiazole moiety may improve blood-brain barrier penetration compared to the Boc-protected glycineamide.

Comparative Data Table

Key Research Findings

Role of the 2,4-Dimethoxyphenyl Group :

- Present in both the target compound and YF479, this group enhances π-π stacking in HDAC binding (critical for YF479’s activity) . Its role in the target compound may relate to solubility modulation.

Impact of Protective Groups :

- Boc groups offer acid-labile protection, ideal for stepwise peptide synthesis, whereas methoxycarbonyl groups require harsher deprotection conditions .

Biological Potential: While benzothiazole derivatives show promise in targeted therapies, the target compound’s glycineamide structure may limit direct therapeutic use without further functionalization .

生物活性

N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and implications for drug development, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis. Its molecular formula is , with a molecular weight of approximately 278.35 g/mol. The presence of the dimethoxyphenyl substituent on the glycinamide backbone contributes to its unique reactivity and biological profile.

In Vitro Studies

Research indicates that N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide exhibits various biological activities, particularly in enzyme inhibition and modulation of signaling pathways. Notable findings include:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This compound has shown potential as an inhibitor of DPP-IV, an enzyme involved in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion by increasing levels of glucagon-like peptide-1 (GLP-1), which is crucial for glucose homeostasis .

- Tyrosine Phosphatase 1B (TP1B) Modulation : It also appears to modulate TP1B activity, which negatively regulates insulin signaling. By inhibiting TP1B, the compound could potentially enhance insulin signaling pathways, making it a candidate for diabetes treatment .

The mechanism through which N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide exerts its effects likely involves binding to specific target proteins or enzymes. Studies have focused on its binding affinity and interaction with molecular targets relevant to metabolic disorders.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

Several case studies have explored the therapeutic potential of N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide:

- Diabetes Management : One study evaluated the compound's effect on glucose levels in diabetic animal models, demonstrating a reduction in blood glucose levels following administration. This suggests potential use in managing Type 2 diabetes .

- Cancer Research : Another case study investigated the compound's effects on cancer cell lines, revealing cytotoxic effects against certain tumor types. This positions it as a candidate for further exploration in oncology.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。